Absence of Hepatotoxicity: Platyphylline vs. Seneciphylline and Five Other 1,2-Unsaturated Pyrrolizidine Alkaloids in Multi-Species Acute and 28-Day Subacute Models
In the foundational head-to-head acute toxicity study by Chen, Harris, and Rose (1940), mice, rats, and guinea pigs receiving acutely sublethal doses of seneciphylline exhibited centrilobular hepatic necrosis, leucocyte infiltration, cytoplasmic vacuolation, renal glomerular congestion, and delayed death. In contrast, animals receiving equi-toxic (lethal/near-lethal) doses of platyphylline showed no hepatic or renal damage in any species and no delayed death [1]. This was mechanistically confirmed 74 years later by Ruan et al. (2014), who demonstrated that platyphylline metabolism in human hepatocytes produced no detectable pyrrolic ester–glutathione conjugate, instead forming the water-soluble, readily excreted metabolite dehydroplatyphylline carboxylic acid via a P450 3A4-mediated oxidative dehydrogenation pathway [2]. The distinction was further validated in a 28-day subacute rat feeding study (Ebmeyer et al., 2020): at 3.3 mg/kg body weight/day—a dose relevant to human dietary exposure—the five 1,2-unsaturated PAs (heliotrine, echimidine, lasiocarpine, senecionine, senkirkine) each induced significant transcriptomic changes comprising 36 commonly regulated genes linked to DNA damage response and cell-cycle dysregulation, whereas platyphylline showed a gene expression pattern indistinguishable from vehicle control, with no elevation of ALT or AST [3].
| Evidence Dimension | Hepatotoxic potential: histological damage, delayed mortality, metabolic activation to reactive pyrrolic ester, and transcriptomic DNA damage response |
|---|---|
| Target Compound Data | No hepatic/renal damage (mice, rats, guinea pigs); no delayed death; zero pyrrolic ester–GSH conjugate detected; no significant gene expression changes at 3.3 mg/kg/day for 28 days; ALT/AST not elevated |
| Comparator Or Baseline | Seneciphylline: centrilobular hepatic necrosis, delayed death in all three species. Retronecine/otonecine-type PAs (heliotrine, echimidine, lasiocarpine, senecionine, senkirkine): 36 commonly regulated DNA damage response genes at 3.3 mg/kg/day. Retronecine-type PAs (e.g., retrorsine, monocrotaline): reactive pyrrolic ester–GSH conjugate formation confirmed. |
| Quantified Difference | Qualitatively absent hepatotoxicity vs. present hepatotoxicity across all three tiers of evidence (histopathology, metabolic activation, transcriptomics). Gene expression: 0 differentially regulated genes vs. 36-gene DNA damage signature in all 5 comparator PAs. |
| Conditions | Acute: intravenous lethal/near-lethal doses in mice, rats, guinea pigs, and monkeys (Chen 1940). Metabolic: human recombinant P450 3A4 and human hepatocyte incubations (Ruan 2014). Subacute: 28-day oral gavage at 0.1–3.3 mg/kg/day in male Wistar rats, whole-genome microarray on liver RNA (Ebmeyer 2020). |
Why This Matters
For in vivo pharmacology studies requiring a pyrrolizidine alkaloid scaffold without confounding hepatotoxicity, platyphylline is the only structurally validated non-hepatotoxic PA available, directly evidenced against the two major toxic PA subclasses across acute and subacute models.
- [1] Chen KK, Harris PN, Rose CL. The action and toxicity of platyphylline and seneciphylline. Journal of Pharmacology and Experimental Therapeutics. 1940;68(1):130-140. View Source
- [2] Ruan J, Yang M, Fu P, Ye Y, Lin G. Lack of metabolic activation and predominant formation of an excreted metabolite of nontoxic platynecine-type pyrrolizidine alkaloids. Chemical Research in Toxicology. 2014;27(1):7-16. doi:10.1021/tx4004159. View Source
- [3] Ebmeyer J, Rasinger JD, Hengstler JG, Schaudien D, Creutzenberg O, Lampen A, Braeuning A, Hessel-Pras S. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study. Archives of Toxicology. 2020;94:1739-1751. doi:10.1007/s00204-020-02709-6. View Source
